![molecular formula C25H24N2O4 B464733 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 326874-37-7](/img/structure/B464733.png)
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” are not available in the literature I found .
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties, including antibacterial, antifungal, and antitubercular activities .
Anticancer Activity
The trimethoxyphenyl (TMP) functional group is known to be a core structure in biologically active molecules with potential anticancer properties .
Antiviral Activity
Related compounds have been synthesized and evaluated for their antiviral activities .
Enzyme Inhibition
Some derivatives have shown the ability to inhibit enzymes like Taq polymerase and telomerase, which are significant in cancer research .
Neuropharmacological Activity
There’s research on compounds with similar structures being evaluated for their effects on spontaneous locomotor activities in mice, indicating potential neuropharmacological applications .
Chemical Synthesis
The TMP group is a valuable core in synthetic chemistry for creating a variety of biologically active molecules .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, some TMP-containing compounds have been reported to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-containing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .
Pharmacokinetics
Natural products, which often contain tmp groups, are known for their potential for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-28-22-13-17(14-23(29-2)24(22)30-3)25-27-20(18-11-7-8-12-21(18)31-25)15-19(26-27)16-9-5-4-6-10-16/h4-14,20,25H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZUUDAMWOGNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
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